4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylfuran-2-carboxylic acid
Description
This compound is a carboxylic acid derivative featuring a 5-methylfuran-2-carboxylic acid backbone modified with a [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) -protected amino methyl group at the 4-position. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amines under basic conditions and its UV-detectable properties.
Properties
CAS No. |
2171866-52-5 |
|---|---|
Molecular Formula |
C22H19NO5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C22H19NO5/c1-13-14(10-20(28-13)21(24)25)11-23-22(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,19H,11-12H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
GQXWGCYBPWTYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylfuran-2-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry and peptide synthesis. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 413.44 g/mol. The presence of both furan and carboxylic acid moieties enhances its reactivity and utility in various biochemical applications.
The biological activity of this compound is primarily linked to its role as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under basic conditions, facilitating the construction of peptides with specific sequences. This process is crucial for therapeutic applications, including drug development and protein engineering .
Antimicrobial Properties
Recent studies have indicated that derivatives of fluorenes, including compounds similar to this compound, exhibit antimicrobial activity by inhibiting the dihydrofolate reductase (DHFR) enzyme. This inhibition disrupts DNA synthesis in bacteria, making these compounds potential candidates for antibacterial drug design .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fmoc group : The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality.
- Coupling reactions : The compound is synthesized through coupling reactions involving various amino acids.
- Deprotection : Selective deprotection under basic conditions to yield the final peptide product.
Peptide Synthesis Applications
In a study examining the use of Fmoc-protected amino acids in peptide synthesis, it was found that compounds like this compound significantly improved the efficiency of peptide assembly. The study highlighted how specific sequences influenced biological activity and interactions within cellular environments .
Antitumor Activity
Another investigation into the biological properties of related fluorene derivatives revealed promising antitumor activity. Compounds were screened for their ability to inhibit tumor cell proliferation, showing that modifications to the structure could enhance efficacy against various cancer cell lines .
Comparative Analysis
Here is a comparison table highlighting structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fmoc group, furan ring | Peptide synthesis, antimicrobial |
| 3-Methylfuran-2-carboxylic acid | Furan ring only | Limited biological activity |
| 9H-Fluoren-9-ylmethoxycarbonyl amino acids | Similar Fmoc usage | Building blocks in peptide synthesis |
Scientific Research Applications
Peptide Synthesis
Fmoc-4-Amino-Methyl-Furan-2-Carboxylic Acid is widely used in peptide synthesis due to its ability to act as a protecting group for amines. The Fmoc (Fluorenylmethyloxycarbonyl) group can be easily removed under mild basic conditions, making it ideal for synthesizing peptides without compromising the integrity of sensitive functional groups.
Drug Development
This compound has been utilized in the development of novel therapeutic agents. For example, derivatives of Fmoc-4-Amino-Methyl-Furan-2-Carboxylic Acid have shown potential as inhibitors in various biochemical pathways, contributing to the advancement of targeted therapies in oncology and infectious diseases.
Bioconjugation Techniques
Fmoc-4-Amino-Methyl-Furan-2-Carboxylic Acid serves as a versatile linker in bioconjugation processes. Its reactive amine group can be employed to attach biomolecules such as antibodies or enzymes to drug carriers, enhancing the specificity and efficacy of therapeutic agents.
Material Science
In material science, this compound is explored for its properties in creating functionalized polymers. The incorporation of Fmoc derivatives into polymer matrices can lead to materials with enhanced mechanical properties and bioactivity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of compounds derived from Fmoc-4-Amino-Methyl-Furan-2-Carboxylic Acid. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further drug development.
Case Study 2: Bioconjugate Synthesis
Research in Bioconjugate Chemistry demonstrated the successful use of Fmoc-4-Amino-Methyl-Furan-2-Carboxylic Acid in synthesizing antibody-drug conjugates (ADCs). The study highlighted how the incorporation of this compound improved the stability and targeting capability of ADCs, leading to enhanced therapeutic outcomes in preclinical models.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Compounds
Structural Variations in Backbone and Substituents
Aromatic vs. Heterocyclic Rings
- Target Compound : Contains a 5-methylfuran-2-carboxylic acid core.
- 4-({Fmoc-amino}methyl)phenyl Acetic Acid (): Replaces the furan with a benzene ring, increasing hydrophobicity. The acetic acid side chain offers flexibility compared to the rigid furan-carboxylic acid .
- 4-(Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic Acid (): Features a six-membered saturated oxygen ring (tetrahydropyran).
Linear and Branched Chains
- (S)-2-(Fmoc-amino)-4-methoxybutanoic Acid (): A linear chain with a methoxy group at the 4-position. The absence of a cyclic structure reduces steric hindrance, favoring nucleophilic reactions in peptide coupling .
- 2-(Fmoc-amino)hex-5-enoic Acid (): Contains a terminal alkene, enabling conjugation or click chemistry applications. The unsaturated bond may increase reactivity in photochemical reactions .
Alicyclic Derivatives
- 2-(Fmoc-amino)adamantane-2-carboxylic Acid (): The adamantane scaffold provides exceptional thermal and chemical stability, suited for high-temperature reactions .
Physicochemical and Functional Properties
Molecular Weight and Solubility
Stability and Reactivity
- Deprotection Conditions : All Fmoc-protected compounds require piperidine or DBU for cleavage. However, steric environments influence reaction rates. For example, the adamantane derivative () shows slower deprotection due to hindered access to the Fmoc group .
- Thermal Stability : Alicyclic derivatives (e.g., cyclobutane in ) are less thermally stable than aromatic analogs () .
Key Research Findings
Preparation Methods
Selection of Solid-Phase Support
The 2-chlorotrityl chloride resin is preferred for its high loading capacity and stability under mild conditions. Swelling the resin in dimethylformamide (DMF) for 1 hour enhances accessibility of reactive sites. Subsequent Fmoc deprotection using 20% piperidine in DMF ensures a clean starting point for coupling.
Amino Acid Activation
The target compound’s backbone requires coupling 5-methylfuran-2-carboxylic acid to an Fmoc-protected aminomethyl group. Activation of the carboxylic acid moiety is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of 20% N-methylmorpholine (NMM) in DMF. This generates a reactive acyloxyphosphonium intermediate, facilitating efficient resin binding.
Fmoc Protection and Coupling Strategies
Two-Step Ionic Adduct Method
To prevent dipeptide formation—a common by-product in Fmoc chemistry—a dicyclohexylammonium (DCHA) salt of 5-methylfuran-2-carboxylic acid is first prepared. Stirring equimolar amounts of dicyclohexylamine and the carboxylic acid in acetone yields a crystalline ionic adduct. This moderates the nucleophilicity of the carboxylate, suppressing unintended oligomerization.
Side-Chain Functionalization and Final Assembly
Coupling to the Furan Core
Post-Fmoc protection, the aminomethyl-Fmoc derivative is coupled to 5-methylfuran-2-carboxylic acid using HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) in 20% collidine/DMF. This minimizes racemization and ensures >90% coupling efficiency.
Cleavage and Deprotection
Final cleavage from the resin is performed using a trifluoroacetic acid (TFA) cocktail (TFA:H2O:triisopropylsilane = 95:2.5:2.5). The Fmoc group remains stable under these conditions, allowing isolation of the target compound in crude yields of 70–85%.
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 12–14 minutes under these conditions, achieving ≥98% purity.
Structural Confirmation
Comparative Analysis of Synthetic Routes
Challenges and Optimization
By-Product Mitigation
Oligomerization during coupling is addressed by:
Solvent Selection
DMF remains the solvent of choice due to its polarity and compatibility with Fmoc chemistry. Substitution with dichloromethane (DCM) reduces swelling efficiency by 40%, adversely affecting yields.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow reactors to enhance mixing and reduce reaction times. Process analytical technology (PAT) monitors real-time pH and temperature, ensuring batch consistency .
Q & A
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources. Incompatible materials include strong acids, bases, oxidizing agents, and reducing agents. Use personal protective equipment (PPE) such as gloves, lab coats, and eye protection during handling. Stability under normal conditions is confirmed, but decomposition may occur upon combustion, releasing toxic fumes .
Q. How can researchers synthesize this compound with high yield?
A validated method involves aminohydroxylation reactions using Fmoc-protected reagents. For example, reacting (R)-5-[(1R)-menthyloxy]-2(5H)-furanone with an Fmoc-reagent under base-free conditions at controlled temperatures (e.g., 0–20°C) yields the product in ~74% purity. Column chromatography with ethyl acetate/hexane mixtures is recommended for purification .
Q. What analytical techniques are suitable for characterizing this compound?
Use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. X-ray crystallography (as in ) can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can conflicting literature reports on synthesis yields be resolved?
Contradictions often arise from variations in reaction conditions (e.g., temperature, catalysts, or solvent systems). Systematic optimization studies, such as Design of Experiments (DoE), are critical. For instance, adjusting the molar ratio of the Fmoc-reagent or using microwave-assisted synthesis (as in ) may improve reproducibility. Cross-validate results using HPLC and NMR to rule out impurities .
Q. What strategies mitigate low yields in large-scale syntheses?
Scale-up challenges include inefficient mixing and heat dissipation. Employ flow chemistry for better temperature control or use immobilized catalysts to enhance reaction efficiency. suggests dichloromethane and diisopropylethylamine as optimal solvents/bases, but solvent recycling or alternative green solvents (e.g., cyclopentyl methyl ether) may reduce costs and environmental impact .
Q. How does the compound’s structure influence its biological activity in drug discovery?
The Fmoc group enhances peptide stability and cellular uptake, while the methylfuran-carboxylic acid moiety may interact with enzymes or receptors. For example, derivatives in and exhibit antimicrobial activity via inhibition of bacterial cell wall synthesis. Computational docking studies (e.g., AutoDock Vina) can map binding interactions to guide structural modifications .
Q. What are the ecological risks of using this compound in lab settings?
Limited ecotoxicological data are available ( ). Precautionary measures include avoiding discharge into waterways and using containment systems (e.g., sand or vermiculite) for spills. Biodegradation studies using OECD 301 protocols are recommended to assess persistence and bioaccumulation potential .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
Q. Table 2: Comparative Bioactivity of Structural Analogues
| Compound | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| 4-(Phenylthio)butanoic acid | Antioxidant | Free radical scavenging | |
| Fmoc-protected alanine derivatives | Antimicrobial | Cell wall synthesis inhibition |
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
